1-(2-Nitrophenyl)-1,2-ethanediol

Catalog No.
S2883336
CAS No.
51673-59-7
M.F
C8H9NO4
M. Wt
183.163
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Nitrophenyl)-1,2-ethanediol

CAS Number

51673-59-7

Product Name

1-(2-Nitrophenyl)-1,2-ethanediol

IUPAC Name

1-(2-nitrophenyl)ethane-1,2-diol

Molecular Formula

C8H9NO4

Molecular Weight

183.163

InChI

InChI=1S/C8H9NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-4,8,10-11H,5H2

InChI Key

AYVFQXVSRJXIDT-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(CO)O)[N+](=O)[O-]

Solubility

not available

1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-Nitrostyrene glycol, is an organic compound with the chemical formula C₈H₉NO₄. It is a diol (two hydroxyl groups) with a nitro group attached to a phenyl ring []. Limited information is available on the natural occurrence or specific applications of this compound, but it is available from chemical suppliers for research purposes [].


Molecular Structure Analysis

The key feature of 1-(2-Nitrophenyl)-1,2-ethanediol is the combination of functional groups within the molecule. It possesses two hydroxyl groups (OH) attached to adjacent carbon atoms (C-C), classifying it as a vicinal diol []. The presence of the diol group can contribute to hydrogen bonding, potentially impacting solubility and reactivity. Additionally, a nitro group (NO₂) is attached to the second carbon atom of a phenyl ring. The nitro group is an electron-withdrawing group, meaning it pulls electron density away from the attached phenyl ring, potentially affecting its reactivity in certain reactions.


Chemical Reactions Analysis

  • Esterification: The diol groups could potentially react with carboxylic acids to form esters in an esterification reaction.
  • Etherification: The hydroxyl groups might also be involved in etherification reactions with alkyl halides to form ethers.
  • Reduction: The nitro group (-NO₂) can be reduced to an amine group (-NH₂) under specific conditions using reducing agents.

Synthesis:

1-(2-Nitrophenyl)-1,2-ethanediol, also known as 2-nitrostyrene glycol, can be synthesized through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with ethylene glycol in the presence of an acidic catalyst, such as sulfuric acid. [Source: Sigma-Aldrich, Product Information Sheet, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Precursor for Organic Materials:

This compound finds application as a precursor for the synthesis of various organic materials. It can be used to prepare nitro-substituted stilbenes, which are a class of organic compounds with interesting properties such as fluorescence and photoconductivity. [Source: Stenutz, 1-(2-Nitrophenyl)-1,2-ethanediol, ]

Potential Biological Activity:

Some studies suggest that 1-(2-Nitrophenyl)-1,2-ethanediol may possess potential biological activity. However, further research is needed to fully understand its specific effects and mechanisms of action. [Source: Scientific Laboratory Supplies, 1-(2-Nitrophenyl)-1,2-ethanediol, 98%, ]

XLogP3

0.2

Dates

Modify: 2023-08-17

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